2,4,5-trifluoro-3-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide
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Description
Synthesis Analysis
The synthesis of 2,4,5-Trifluoro-3-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide could potentially involve 2,4,5-Trifluoro-3-methoxybenzoic acid as a precursor . This compound may be used to prepare quinolone derivatives . It may also be used to synthesize 1-(carboxymethyl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and triaqua (1,10-phenanthroline-κ 2N, N′ )(2, 4, 5-trifluoro-3-methoxybenzoato-κO 1) cobalt (II) 2, 4, 5-trifluoro-3-methoxybenzoate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H7F3O3/c1-14-8-6 (11)4 (9 (13)15-2)3-5 (10)7 (8)12/h3H,1-2H3 .Scientific Research Applications
Heterocyclic Synthesis
A study by Mohareb et al. (2004) explored the synthesis of various heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives, using benzo[b]thiophen-2-yl-hydrazonoesters. This research indicates the potential for creating diverse heterocyclic compounds, which may include structures similar to the queried chemical (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antiviral Activity
Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1). This study suggests the role of similar benzamide derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Isotope Labeling
Research by Shevchenko et al. (2014) involved the preparation of compounds labeled with hydrogen isotopes, including derivatives of 2-methyl-5-(p-methoxyphenyl)benzoic acid N-methylamide, relevant to the structure of the queried compound. This indicates the application in isotope labeling studies (Shevchenko, Nagaev, & Myasoedov, 2014).
Imaging Agent Synthesis
Wang et al. (2013) synthesized a tracer for imaging B-Raf(V600E) in cancers, using a compound structurally related to the queried chemical. This highlights its potential application in the synthesis of imaging agents for cancer research (Wang, Gao, Miller, & Zheng, 2013).
Phosphodiesterase Type 4 Inhibitors
A study by Raboisson et al. (2003) on the synthesis of pyrazolo[1,5-a]-1,3,5-triazines, as phosphodiesterase type 4 inhibitors, involved compounds with a similar structure to the queried chemical. This suggests its potential use in developing new classes of inhibitors (Raboisson, Schultz, Muller, Reimund, Pinna, Mathieu, Bernard, Do, DesJarlais, Justiano, Lugnier, & Bourguignon, 2003).
Properties
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c1-25-16-13(19)10(6-11(18)14(16)20)17(24)23-7-12-15(22-4-3-21-12)9-2-5-26-8-9/h2-6,8H,7H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXWOPNFDYDPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCC2=NC=CN=C2C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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